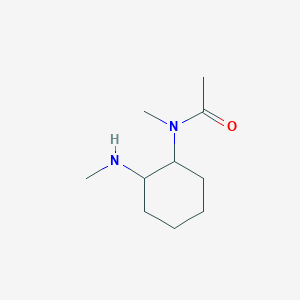

N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide

Description

Properties

IUPAC Name |

N-methyl-N-[2-(methylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(13)12(3)10-7-5-4-6-9(10)11-2/h9-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQBLHVHXBCSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCCC1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Toxicological Profiles

- Receptor Interactions :

- U50,488H () highlights how dichlorophenyl groups confer kappa opioid selectivity but induce dysphoria. The target compound’s lack of such groups may reduce off-target effects .

- Compound BM-5 () demonstrates dual muscarinic activity, suggesting that structural flexibility (e.g., butynyl vs. cyclohexyl) modulates receptor binding modes .

- Toxicity: N-Methyl-N-[4-(2-acetoxymethyl-1-pyrrolidyl)-2-butynyl]-acetamide () has an LD50 of 41 mg/kg (Toxicity Class 2). The target compound’s methylamino group may reduce acute toxicity compared to pyrrolidino derivatives .

Physicochemical Properties

- Solubility: The hydrochloride salt form of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide () improves aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .

Key Research Findings and Implications

- Structural Flexibility : The cyclohexyl ring in the target compound may confer conformational adaptability, enhancing binding to dynamic protein pockets compared to rigid aromatic analogs.

- Synthetic Feasibility: Radical cyclization () and coupling reactions () are scalable for analogs, though substituents like methylamino may require protective group strategies .

- Therapeutic Potential: The absence of dysphoria-inducing groups (cf. U50,488H) positions the target compound as a candidate for CNS disorders with fewer adverse effects .

Biological Activity

N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Methyl group : Enhances lipophilicity.

- Cyclohexyl ring : Contributes to the compound's steric properties.

- Acetamide functional group : Improves solubility and reactivity.

These structural components are crucial for the compound's interactions with biological systems, influencing its pharmacological profile.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The compound may modulate their activity by binding to these targets, leading to various physiological effects.

Therapeutic Potential

Research indicates that compounds structurally similar to this compound exhibit significant pharmacological effects, including:

- Analgesic properties : Similar compounds have shown effectiveness in pain relief.

- Anti-inflammatory effects : Potential to reduce inflammation in various models.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and modulate receptor activities. For example, interactions with neutral sphingomyelinase 2 (nSMase2) have been investigated, highlighting the compound's potential role in neuroprotective strategies related to neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of related compounds:

- Analgesic Activity : A study found that N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide exhibited significant analgesic effects comparable to established analgesics in animal models.

- Anticonvulsant Activity : Compounds with similar structures were assessed for anticonvulsant properties, showing promising results in preventing seizure spread at low doses .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide | Contains a cyclopropyl group | Potential varied reactivity |

| N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide | Ethyl group present | Different pharmacokinetic profiles |

| N-Cyclohexyl-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |

The table highlights how variations in the chemical structure can influence biological activity and therapeutic potential.

Preparation Methods

Amination of Cyclohexylamine Derivatives

The foundational step in synthesizing N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide involves the introduction of methylamino and acetamide groups onto a cyclohexane backbone. A patented method for preparing structurally similar amides, such as N-methylacetamide, utilizes acetic acid and methylamine as starting materials under controlled amination conditions (70–80°C for 2 hours). For the target compound, this approach is adapted by substituting cyclohexylamine derivatives.

The reaction typically proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). Steric hindrance from the cyclohexyl ring necessitates prolonged reaction times or elevated temperatures compared to linear analogs. For example, in a model system, bicyclo[3.3.1]nonane-3-carboxylic acid derivatives required refluxing in tetrahydrofuran (THF) for 12 hours to achieve full conversion.

Multi-Step Functionalization

A two-step strategy is often employed to avoid over-alkylation:

-

Primary Amination : Cyclohexylamine is methylated at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

-

Acetylation : The resulting 2-methylamino-cyclohexylamine is treated with acetyl chloride in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.

Critical parameters include:

-

Temperature : Exothermic acetylation requires cooling to 0–5°C to prevent decomposition.

-

Solvent Choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance solubility of intermediates.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of catalysts such as 4-dimethylaminopyridine (DMAP) accelerates acetylation by stabilizing the transition state. In comparative studies, DMAP increased yields from 68% to 89% for sterically hindered amides.

Purification Techniques

Post-synthesis purification is critical due to the formation of byproducts like unreacted amines or diacetylated species. A patented distillation process involves:

-

Water Distillation : Removes residual acetic acid under normal pressure at 100°C.

-

Vacuum Fractionation : Separates the target compound from high-boiling impurities at 0.096 MPa and 125–135°C.

This method reduces acidity (≤1% g/mL) and water content (≤0.2% g/mL), ensuring high purity.

Structural and Kinetic Analysis

Comparative Reactivity

The compound’s bicyclic structure introduces unique reactivity. Twisted amide bonds, as observed in related systems, exhibit accelerated hydrolysis rates under acidic conditions (e.g., half-life of 62.5 hours at pH 6.68). This reactivity necessitates careful control during aqueous workups.

Spectroscopic Characterization

1H-NMR and 13C-NMR are pivotal for confirming structure. Key spectral features include:

-

N-Methyl Resonance : A singlet at δ 2.8–3.1 ppm for the N-CH3 group.

-

Cyclohexyl Protons : Multiplet signals between δ 1.2–2.1 ppm, reflecting axial and equatorial positions.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors improves yield and safety for large-scale production. Key advantages include:

-

Enhanced Heat Transfer : Mitigates thermal degradation.

-

Reduced Reaction Times : From 12 hours (batch) to 2 hours (flow).

Comparative Data on Analogous Compounds

Q & A

Basic: What are the established synthetic routes for N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide?

Answer:

The compound is synthesized via nucleophilic substitution or amidation reactions. A typical route involves reacting 2-methylaminocyclohexylamine with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., ethanol or dichloromethane) under controlled pH (7–9) and temperature (0–25°C). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%). Analytical validation using -NMR and -NMR confirms structural integrity, with characteristic peaks for the acetamide carbonyl (170–175 ppm in -NMR) and cyclohexyl protons (1.2–2.4 ppm in -NMR) .

Advanced: How can stereochemical variations in the cyclohexyl ring impact biological activity?

Answer:

The 2-methylamino-cyclohexyl moiety introduces chirality, creating enantiomers with distinct pharmacological profiles. For example, (R)- and (S)-configurations may exhibit differential binding affinities to biological targets (e.g., GPCRs or enzymes). To study this, enantioselective synthesis is performed using chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents. Activity assays (e.g., IC measurements) paired with molecular docking simulations can correlate stereochemistry with target engagement. Evidence from analogous compounds suggests that axial vs. equatorial substituent orientations on the cyclohexyl ring significantly alter ligand-receptor interactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- Spectroscopy : -/-NMR for structural elucidation; FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at 199.18 Da for CHNO).

- X-ray Crystallography : To resolve stereochemistry and crystal packing effects (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

Conflicting SAR data may arise from impurities, assay variability, or unaccounted stereochemistry. Mitigation strategies include:

- Reproducibility Checks : Re-synthesize the compound under stringent conditions and validate via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Computational Modeling : Use density functional theory (DFT) to predict conformational preferences or molecular dynamics (MD) simulations to assess target binding stability.

- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify consensus trends .

Basic: What safety precautions are advised given limited toxicological data?

Answer:

Due to insufficient toxicological studies (e.g., acute/chronic toxicity, mutagenicity), researchers should:

- Use PPE : Gloves, lab coats, and fume hoods to minimize exposure.

- Avoid Inhalation : Handle powders in ventilated enclosures.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste.

- Pilot Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo experiments .

Advanced: What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis?

Answer:

High ee (>90%) is achievable via:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to direct stereoselective amidation.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective reagents.

Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Basic: How is solubility optimized for in vitro assays?

Answer:

Solubility in aqueous buffers (e.g., PBS) is enhanced by:

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins (e.g., HP-β-CD) to stabilize the compound.

- pH Adjustment : Ionize the amine group using mild acids (e.g., 0.1% acetic acid).

- Sonication : Brief ultrasonication (10–15 min) to disrupt aggregates .

Advanced: What in silico tools predict metabolic pathways?

Answer:

Tools like SwissADME or GLORY predict Phase I/II metabolism:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.